![molecular formula C18H16S2Si B15199092 Bis(benzo[b]thiophen-2-yl)dimethylsilane CAS No. 124052-10-4](/img/structure/B15199092.png)
Bis(benzo[b]thiophen-2-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzo[b]thiophen-2-yl)dimethylsilane is an organosilicon compound that features two benzo[b]thiophene groups attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-2-yl)dimethylsilane typically involves the coupling of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed cross-coupling reaction, where benzo[b]thiophene is reacted with dimethylchlorosilane in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Bis(benzo[b]thiophen-2-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzo[b]thiophene rings.
Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions at the silicon center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis(benzo[b]thiophen-2-yl)dimethylsilane has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The benzo[b]thiophene moiety is known for its biological activity, and derivatives of this compound may have potential as pharmaceutical agents.
Mecanismo De Acción
The mechanism by which bis(benzo[b]thiophen-2-yl)dimethylsilane exerts its effects is primarily related to its electronic structure. The benzo[b]thiophene rings can participate in π-π interactions, and the silicon atom can influence the compound’s overall electronic properties. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(thiophen-2-yl)dimethylsilane: Similar structure but with thiophene rings instead of benzo[b]thiophene.
Bis(benzo[b]furan-2-yl)dimethylsilane: Contains benzo[b]furan rings instead of benzo[b]thiophene.
Bis(benzo[b]selenophen-2-yl)dimethylsilane: Features benzo[b]selenophene rings.
Uniqueness
Bis(benzo[b]thiophen-2-yl)dimethylsilane is unique due to the presence of benzo[b]thiophene rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can enhance its performance in specific applications, such as organic electronics and materials science .
Propiedades
Número CAS |
124052-10-4 |
|---|---|
Fórmula molecular |
C18H16S2Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bis(1-benzothiophen-2-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-13-7-3-5-9-15(13)19-17)18-12-14-8-4-6-10-16(14)20-18/h3-12H,1-2H3 |
Clave InChI |
PDNJUDWNHVZGAN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC2=CC=CC=C2S1)C3=CC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
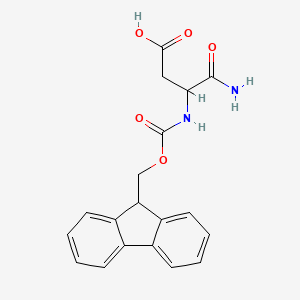

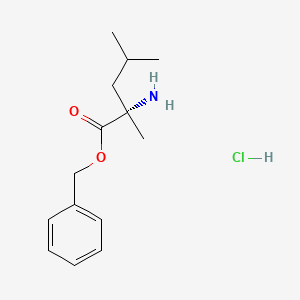
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
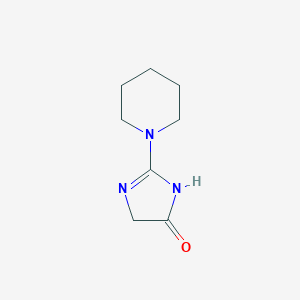

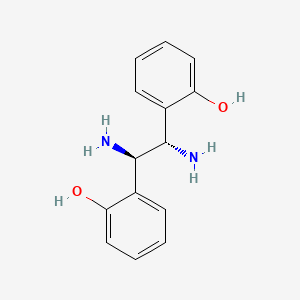
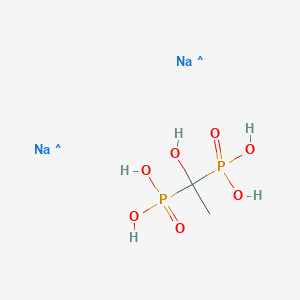
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
